Epimedoside

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Epimedoside has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Epimedoside, a bioactive compound derived from the Epimedium plant, primarily targets Hypoxia-inducible factor 1-alpha (HIF-1α) . HIF-1α is a transcription factor that plays a crucial role in cellular responses to hypoxia, or low oxygen conditions . It is involved in various cellular processes, including cell survival, angiogenesis, and metabolism .

Mode of Action

This compound interacts with HIF-1α, promoting osteoblast differentiation and inhibiting both HIF-1α gene and protein expression . It also enhances the expression of the COL1A1 protein under hypoxic conditions . The interaction between this compound and HIF-1α leads to changes in cellular processes, particularly those related to bone formation and osteoporosis treatment .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the regulation of the HIF-1 signaling pathway, which plays a key role in cellular responses to hypoxia . By targeting and inhibiting HIF-1α, this compound can influence the downstream effects of this pathway, including cell survival, angiogenesis, and metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its promotion of osteoblast differentiation and inhibition of HIF-1α . This leads to improved bone microstructures and reduced bone loss by decreasing bone marrow adipose tissue and enhancing bone formation . These effects make this compound a potential therapeutic agent for osteoporosis .

Biochemische Analyse

Biochemical Properties

Epimedoside interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been suggested that this compound can induce chondrogenesis by promoting gene expression and extracellular matrix synthesis in chondrocytes

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, it has been suggested that this compound can upregulate P2X7R gene expression, thereby inhibiting bone resorption, stimulating osteoblast differentiation, and increasing mineralization

Molecular Mechanism

It is known that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Some studies have suggested that the content of this compound and other flavonol glycosides in Epimedium plants can change under different environmental conditions, such as soil moisture . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Metabolic Pathways

This compound is involved in the flavonoid biosynthesis pathway in Epimedium plants

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Epimedoside can be extracted from the aerial parts of Epimedium koreanum Nakai using solid-phase extraction coupled with capillary electrophoresis . The extraction process involves two stages: obtaining crude extracts through solid-phase extraction and further separating the components using capillary electrophoresis. The experimental conditions are optimized for buffer pH, buffer concentration, and applied voltage to achieve the best separation efficiency .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Epimedium koreanum Nakai. The process includes the use of solvents like methanol and water in specific ratios to prepare the testing solution . The final product is purified to achieve high purity levels suitable for research and medicinal use .

Analyse Chemischer Reaktionen

Types of Reactions: Epimedoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed: The major products formed from these reactions include modified flavonol glycosides with enhanced bioactivity. These products are often used in further research to explore their potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

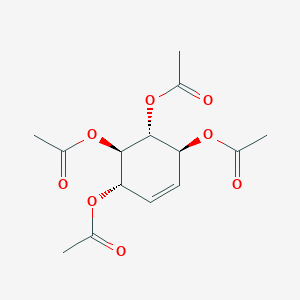

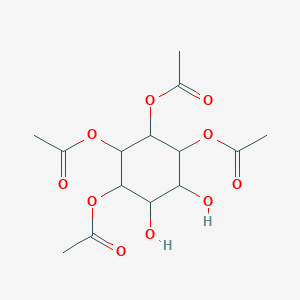

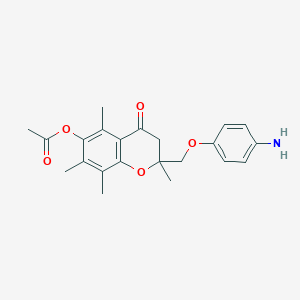

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-3-hydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O17/c1-15(2)7-12-21-22(40)13-23(41)25-27(43)34(32(52-33(21)25)19-8-10-20(47-6)11-9-19)53-37-30(46)35(31(16(3)49-37)50-18(5)39)54-36-29(45)28(44)26(42)24(51-36)14-48-17(4)38/h7-11,13,16,24,26,28-31,35-37,40-42,44-46H,12,14H2,1-6H3/t16-,24+,26+,28-,29+,30+,31-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGOVKQDBSFQIU-RDYCXQFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester](/img/structure/B16916.png)